molecular formula C13H20O3Se B14184913 acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol CAS No. 834882-73-4

acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol

Katalognummer: B14184913
CAS-Nummer: 834882-73-4
Molekulargewicht: 303.27 g/mol
InChI-Schlüssel: KMAMJUVWCBOHJK-MERQFXBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compound Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol typically involves the following steps:

    Synthesis of (2R)-3-methyl-1-phenylselanylbutan-2-ol: This can be achieved through the reaction of ®-3-methyl-2-butanol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent oxidation of the selenium compound.

    Acetylation: The resulting (2R)-3-methyl-1-phenylselanylbutan-2-ol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature.

Industrial Production Methods

Industrial production of acetic acid involves several methods, including:

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form the corresponding selenide.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halides such as sodium iodide or thiols like thiophenol can be used for substitution reactions.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted organoselenium compounds.

Wissenschaftliche Forschungsanwendungen

Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s organoselenium moiety is of interest due to its potential antioxidant properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol involves its interaction with various molecular targets:

    Oxidative Stress Pathways: The organoselenium moiety can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-3-methyl-1-phenylselanylbutan-2-ol: Without the acetic acid moiety.

    Acetic acid: Without the organoselenium compound.

    Selenomethionine: Another organoselenium compound with antioxidant properties.

Uniqueness

Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is unique due to its combination of a chiral organoselenium compound and acetic acid, providing both antioxidant properties and the reactivity of a carboxylic acid.

Eigenschaften

CAS-Nummer

834882-73-4

Molekularformel

C13H20O3Se

Molekulargewicht

303.27 g/mol

IUPAC-Name

acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol

InChI

InChI=1S/C11H16OSe.C2H4O2/c1-9(2)11(12)8-13-10-6-4-3-5-7-10;1-2(3)4/h3-7,9,11-12H,8H2,1-2H3;1H3,(H,3,4)/t11-;/m0./s1

InChI-Schlüssel

KMAMJUVWCBOHJK-MERQFXBCSA-N

Isomerische SMILES

CC(C)[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O

Kanonische SMILES

CC(C)C(C[Se]C1=CC=CC=C1)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.